molecular formula C13H9ClF2O B14032478 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene

1-(Benzyloxy)-2-chloro-4,5-difluorobenzene

Katalognummer: B14032478
Molekulargewicht: 254.66 g/mol
InChI-Schlüssel: YKSLUZOQGCLNDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-2-chloro-4,5-difluorobenzene is an organic compound characterized by the presence of a benzyl ether group, a chlorine atom, and two fluorine atoms attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often involve the use of solvents and ligands to facilitate the halogen exchange, resulting in improved yield and easier purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods is crucial to ensure high yield and purity of the final product.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species . This interaction can lead to the formation of various substituted products, depending on the reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C13H9ClF2O

Molekulargewicht

254.66 g/mol

IUPAC-Name

1-chloro-4,5-difluoro-2-phenylmethoxybenzene

InChI

InChI=1S/C13H9ClF2O/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

YKSLUZOQGCLNDM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.